molecular formula C19H12O8 B7791163 Diacerein CAS No. 112118-18-0

Diacerein

Katalognummer B7791163
CAS-Nummer: 112118-18-0
Molekulargewicht: 368.3 g/mol
InChI-Schlüssel: TYNLGDBUJLVSMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diacerein, also known as diacetylrhein, is a slow-acting medicine of the class anthraquinone used to treat joint diseases such as osteoarthritis . It works by inhibiting interleukin-1 beta .


Synthesis Analysis

There are many known methods for the synthesis of diacerein, most of which use aloin as a starting material. The hydroxyl groups undergo acetylation, and then the intermediates are oxidized with chromic anhydride using acetic acid as a solvent . A less common method uses rhein as the starting compound .


Molecular Structure Analysis

The molecular formula of Diacerein is C19H12O8 . Its average mass is 368.294 Da and its monoisotopic mass is 368.053223 Da .


Chemical Reactions Analysis

Diacerein’s active metabolite rhein reduces cartilage destruction by decreasing the expression of matrix metalloproteinase (MMP)-1 and -3 as well as upregulating tissue inhibitor of matrix metalloproteinases which serve to reduce the activity of several MMPs .


Physical And Chemical Properties Analysis

Diacerein is practically insoluble in water . Its density is 1.5±0.1 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Treatment of Osteoarthritis

Diacerein is a symptomatic slow-acting drug in osteoarthritis (SYSADOA) with anti-inflammatory, anti-catabolic, and pro-anabolic properties on cartilage and synovial membrane . It has shown to have protective effects against subchondral bone remodelling . The efficacy of Diacerein is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs) after the first month of treatment, and superior to that of paracetamol .

Management of Knee Osteoarthritis (KOA)

Diacerein has been found to be effective in the treatment of knee osteoarthritis (KOA). It has comparable efficacy to NSAIDs in reducing pain indicators such as Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) and visual analogue scale (VAS) . It outperforms NSAIDs in terms of global efficacy assessment by both patients and investigators .

Treatment of Epidermolysis Bullosa

Epidermolysis bullosa is a group of genetic conditions that cause the skin to be very fragile and to blister easily. Research is being conducted on the potential application of Diacerein in the treatment of this condition .

Treatment of Psoriasis

Psoriasis is a chronic skin condition that causes red, itchy scaly patches. Diacerein is being explored for its potential application in the treatment of psoriasis .

Management of Type 2 Diabetes

In animal models of obesity and diabetes, Diacerein has been demonstrated to downregulate IL-1β, IL-6, and TNF-α and their downward signaling in liver, adipose tissue, pancreatic islets, and muscle . It has shown to increase β-cell mass and insulin secretion by protecting β-cells from apoptosis .

Potential Application in Breast Cancer Treatment

Research is being conducted on the potential application of Diacerein in the treatment of breast cancer .

Treatment of Periodontitis

Periodontitis is a serious gum infection that damages the soft tissue and destroys the bone that supports your teeth. Diacerein is being explored for its potential application in the treatment of periodontitis .

Wirkmechanismus

Target of Action

Diacerein’s primary target is Interleukin-1 beta (IL-1β) . IL-1β is a pro-inflammatory cytokine that plays a crucial role in the inflammation and destruction of cartilage, contributing to the development of symptoms of degenerative joint diseases such as osteoarthritis .

Mode of Action

Diacerein is a prodrug that is metabolized to its active metabolite, rhein . Rhein reduces cartilage destruction by decreasing the expression of matrix metalloproteinase (MMP)-1 and -3 . It also upregulates tissue inhibitor of matrix metalloproteinases, which serve to reduce the activity of several MMPs . The anti-inflammatory action of rhein reduces the level of IL-1β activity, which plays a large role in reducing extracellular matrix production, MMP activity, and continued inflammation .

Biochemical Pathways

Diacerein modulates several biochemical pathways. It downregulates the NLRP3/Caspase-1/IL-1β and IL-6/STAT3 pathways of inflammation and apoptosis . It also modulates the HMGB1/RAGE/NF-κB/JNK pathway and endoplasmic reticulum stress . These pathways are involved in inflammation, apoptosis, and the degradation and repair processes of articular tissues .

Pharmacokinetics

Diacerein is administered orally and is entirely converted into rhein before reaching the systemic circulation . Rhein is either eliminated by the renal route (20%) or conjugated in the liver to rhein glucuronide (60%) and rhein sulfate (20%); these metabolites are mainly eliminated by the kidney . The pharmacokinetics characteristics of diacerein are about the same in young healthy volunteers and elderly people with normal renal function, both after a single dose (50mg) or repeated doses (25 to 75mg twice daily) . Rhein kinetics after single oral doses of diacerein are linear in the range 50 to 200mg .

Result of Action

The molecular and cellular effects of diacerein’s action include a decrease in inflammation and cartilage destruction, and a correction of altered osteoblast activity . It also reduces the activation of IL-1β by decreasing the production of IL-1 converting enzyme . At the cellular level, diacerein has been shown to stimulate chondrocyte proliferation and stimulate the production of collagen and proteoglycan .

Action Environment

The action of diacerein can be influenced by environmental factors. For example, taking diacerein with a standard meal delays systemic absorption but is associated with a 25% increase in the amount absorbed . Mild-to-severe renal insufficiency (creatinine clearance <2.4 L/h) is followed by accumulation of rhein, which justifies a 50% reduction of the standard daily dosage . Therefore, the patient’s diet and renal function can significantly influence the action, efficacy, and stability of diacerein.

Eigenschaften

IUPAC Name

4,5-diacetyloxy-9,10-dioxoanthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNLGDBUJLVSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045636
Record name Diacerein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Diacerein's active metabolite rhein [DB13174] reduces cartilage destruction by decreasing expression of matrix metalloproteinase (MMP)-1 and -3 as well as upregulating tissue inhibitor of matrix metalloproteinases which serve to reduce the activity of several MMPs. The anti-inflammatory action of rhein reduces the level of interleukin-1beta activity which plays a large role in reduction of extracellular matrix production, MMP activity, and continued inflammation. Rhein reduces abnormal osteoblast synthetic activity through an unknown mechanism.
Record name Diacerein
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11994
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Diacerein

CAS RN

13739-02-1, 112118-18-0
Record name Diacerein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13739-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diacerein [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013739021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diacerein
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11994
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 13739-02-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diacerein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diacerein
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.904
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name potassium;4,5-diacetoxy-9,10-dioxo-anthracene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIACEREIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HU6J11EL5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diacerein
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diacerein
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Diacerein
Reactant of Route 4
Reactant of Route 4
Diacerein
Reactant of Route 5
Reactant of Route 5
Diacerein
Reactant of Route 6
Reactant of Route 6
Diacerein

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.